Dembrexine is classified as a mucolytic agent due to its ability to alter the viscosity of mucus. It is categorized under organic compounds with specific pharmacological properties that target respiratory ailments in veterinary applications. The compound's action mechanism involves breaking down mucopolysaccharides in mucus, enhancing mucus clearance from the respiratory tract .
The synthesis of Dembrexine typically involves several steps, including:
Specific reaction conditions and detailed synthetic routes are not extensively documented in public literature, indicating a need for further research into optimized synthesis techniques .
Dembrexine undergoes various chemical reactions which can be classified as follows:
The specific products formed depend on the reagents and conditions used during these reactions .
The mechanism by which Dembrexine exerts its effects primarily involves:
Studies indicate that Dembrexine also possesses anti-inflammatory properties, further contributing to its therapeutic effects in managing respiratory diseases .
These properties are essential for understanding how Dembrexine can be effectively formulated for use in veterinary medicine .
Dembrexine's primary application is in veterinary medicine as a mucolytic agent for treating respiratory conditions in animals. Its effectiveness in enhancing mucus clearance makes it particularly useful for:
Ongoing studies are exploring additional uses and interactions with other medications to ensure safe administration while maximizing therapeutic benefits .
Dembrexine (INN: dembrexine; Synonyms: Sputolosin, Dembroxol, 2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenol) is a synthetic mucolytic agent with the molecular formula C₁₃H₁₇Br₂NO₂ and a molecular weight of 379.09 g/mol. Its structure comprises a dibrominated phenolic ring linked via an aminomethyl bridge to a 4-hydroxycyclohexane ring. Crucially, the cyclohexanol moiety exhibits stereochemical specificity, predominantly adopting the thermodynamically stable trans configuration. This configuration minimizes steric strain and optimizes hydrogen-bonding potential between the phenolic (Ar–OH) and alicyclic hydroxyl (–OH) groups [1] [4].
Table 1: Key Stereochemical and Physicochemical Properties of Dembrexine
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₃H₁₇Br₂NO₂ |
Molecular Weight | 379.09 g/mol |
Defined Stereocenters | 2 (C4 and C1' of cyclohexanol) |
Preferred Configuration | trans-4-Hydroxycyclohexyl |
Canonical SMILES | C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)O)O |
InChI Key | GEDPQKGMHLHFOZ-UHFFFAOYSA-N |
Hydrogen Bond Donors | 2 (phenolic OH, alicyclic OH) |
Hydrogen Bond Acceptors | 3 (O x2, N) |
The trans isomer dominates in pharmaceutical preparations due to its enhanced crystallinity and stability. X-ray diffraction studies confirm the equatorial positioning of both functional groups (–OH and –NH–CH₂–Ar), facilitating intermolecular hydrogen-bonding networks in the solid state [1].
The active pharmaceutical ingredient (API) is typically isolated as its hydrochloride monohydrate salt (C₁₃H₁₇Br₂NO₂·HCl·H₂O; MW: 415.55 g/mol) to enhance solubility and stability. Synthesis involves:
Crystallographic analysis reveals a monoclinic crystal system. Key features include:
Table 2: Crystallographic Data for Dembrexine Hydrochloride Monohydrate
Parameter | Value |
---|---|
Molecular Formula | C₁₃H₁₈Br₂ClNO₃ |
Crystal System | Monoclinic |
Space Group | P2₁/c |
Hydrogen Bonding | N⁺–H···Cl⁻, Owater–H···Ophenol, Ocyclohex–H···Cl⁻ |
Stability | Hygroscopic; requires controlled humidity (< 60% RH) during processing |
The salt’s stability is attributed to this extended hydrogen-bonding network, which impedes molecular mobility and degradation [2] [4].
Forced degradation studies under ICH Q1A(R2) conditions reveal Dembrexine’s susceptibility to hydrolytic and oxidative stress, with key degradation products (DPs) identified via advanced chromatography and mass spectrometry:
DP2: Ether-cleaved derivative (m/z 213.05) from cyclohexanol-oxygen bond scission.
Alkaline Hydrolysis (0.1 N NaOH, 60°C):
DP3: Quinone methide (m/z 362.98) via oxidation of the phenol.
Oxidative Stress (3% H₂O₂):
Table 3: Major Degradation Products of Dembrexine Under Stress Conditions
Stress Condition | Degradation Product (DP) | m/z [M+H]⁺ | Proposed Structure |
---|---|---|---|
Acidic Hydrolysis | DP1 | 300.97 | Dehydrobrominated analog |
Acidic Hydrolysis | DP2 | 213.05 | Cleaved cyclohexanol-phenol ether |
Alkaline Hydrolysis | DP3 | 362.98 | Quinone methide isomer |
Oxidative Stress | DP4 | 395.08 | N-Oxide |
Analytical characterization employs:
DPs are monitored using threshold limits (e.g., NMT 0.2% for any individual impurity), ensuring API quality during storage. The free base is prone to photoisomerization (cis-isomer detection at m/z 379.09 but distinct RT), necessitating light-protected packaging [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7